![molecular formula C14H13ClN2O3S B2433012 2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid CAS No. 956568-50-6](/img/structure/B2433012.png)
2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C14H13ClN2O3S and its molecular weight is 324.78. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has identified compound 13 (a derivative of our target compound) as a potent antileishmanial agent. It displayed superior activity against Leishmania aethiopica clinical isolates, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported its efficacy.
Antimalarial Potential
Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a significant global health concern. Our target compound and its derivatives, particularly compounds 14 and 15 , demonstrated substantial inhibition against Plasmodium berghei in vivo. These findings suggest their potential as antimalarial agents .
Biodegradation Studies
Interestingly, 4-chlorophenylacetic acid , a related compound, serves as a carbon and energy supplement. Pseudomonas sp. strain CBS3 effectively degrades it, shedding light on its environmental fate and microbial interactions .
Cellulosic Derivatives Synthesis
2-Chlorophenylacetic acid: , another analog, has been employed in the synthesis of phenylacetoxy cellulosics and their halogenated derivatives. These materials find applications in various industries, including textiles and coatings .
Anti-Allergic Properties
Indole derivatives, such as indole-3-acetic acid , play a crucial role in plant physiology. They are produced from tryptophan degradation and exhibit diverse biological activities. While not directly related to our compound, understanding indole derivatives broadens our knowledge of bioactive molecules .
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with this compound, are known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which are structurally similar, are known to inhibit cyclooxygenase (cox) 1 and 2, enzymes that participate in prostaglandin synthesis from arachidonic acid .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to have good bioavailability .
Result of Action
Indole derivatives, which are structurally similar, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that the activity of many indole derivatives, which share a similar structure with this compound, can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-12(7-18)14(21-8-13(19)20)17(16-9)6-10-2-4-11(15)5-3-10/h2-5,7H,6,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXLMTLALRUHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SCC(=O)O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2432929.png)
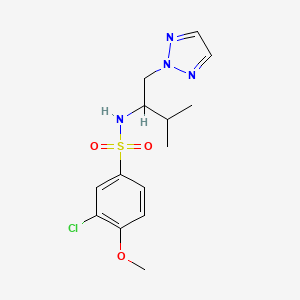

![3-Amino-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2432936.png)
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2432938.png)
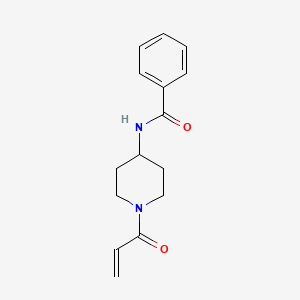
![N-(2,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2432940.png)
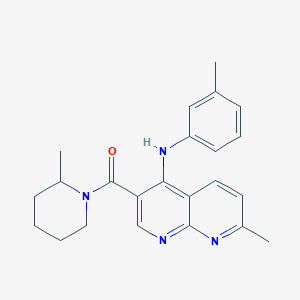

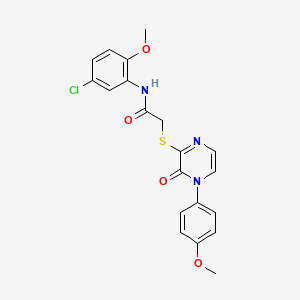
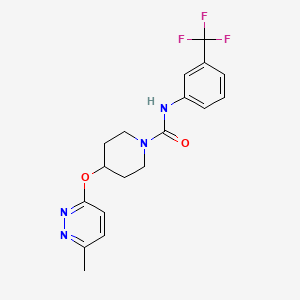
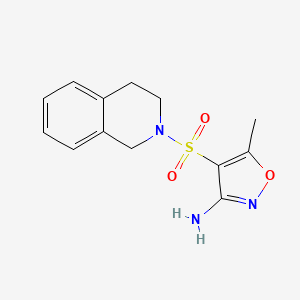

![(E)-4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)-amino]carbonyl}anilino)-2-butenoic acid](/img/structure/B2432950.png)